2-(2-chlorophenyl)-N-phenylquinazolin-4-amine
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Overview
Description
2-(2-chlorophenyl)-N-phenylquinazolin-4-amine is a quinazoline derivative known for its diverse biological and pharmacological activities. Quinazoline derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-N-phenylquinazolin-4-amine typically involves the reaction of 2-chlorobenzonitrile with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline attacks the nitrile group, leading to the formation of the quinazoline ring . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Chemical Reactions Analysis
2-(2-chlorophenyl)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like bromine or chlorine.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with enhanced biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and receptors, making it a potential candidate for drug development.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-(2-chlorophenyl)-N-phenylquinazolin-4-amine can be compared with other quinazoline derivatives such as:
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Another quinazoline derivative with notable α-glucosidase inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives .
Properties
Molecular Formula |
C20H14ClN3 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H14ClN3/c21-17-12-6-4-10-15(17)19-23-18-13-7-5-11-16(18)20(24-19)22-14-8-2-1-3-9-14/h1-13H,(H,22,23,24) |
InChI Key |
IFTYGOSBDWNXRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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